N-(3-chlorophenyl)-2-methoxybenzamide

Description

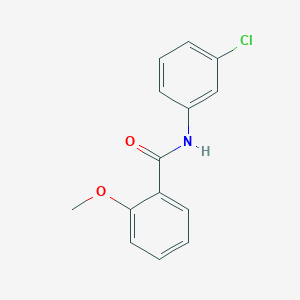

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDGBZWAIDMLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287096 | |

| Record name | N-(3-Chlorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-76-9 | |

| Record name | N-(3-Chlorophenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54979-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biological Activities and Pharmacological Potentials

Hedgehog (Hh) Signaling Pathway Inhibition via Smoothened (Smo) Protein Modulation

The Hedgehog (Hh) signaling pathway is a critical cascade in embryonic development and adult tissue homeostasis. acs.org Its aberrant activation is implicated in the development and progression of various cancers. acs.org A key protein in this pathway is Smoothened (Smo), a G protein-coupled receptor that is essential for transducing the Hh signal across the cell membrane. dntb.gov.ua In the absence of a Hedgehog ligand, the receptor Patched (Ptc) inhibits Smo activity. acs.org When a Hh ligand binds to Ptc, this inhibition is lifted, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which regulate the expression of Hh target genes. acs.org Consequently, the modulation of Smo activity presents a practical and strategic approach for the development of anticancer agents. acs.org

N-(3-chlorophenyl)-2-methoxybenzamide belongs to a class of 2-methoxybenzamide (B150088) derivatives that have been identified as potent antagonists of the Hedgehog signaling pathway. dntb.gov.ua Research into this class of compounds has demonstrated significant inhibitory effects, with the molecular basis of their action attributed to the direct blockade of the Smoothened protein. dntb.gov.ua

Detailed Research Findings:

A pivotal study on novel 2-methoxybenzamide derivatives identified a particularly potent inhibitor, referred to as compound 21, which possesses the core 2-methoxybenzamide skeleton. dntb.gov.ua This compound demonstrated powerful inhibition of the Hh pathway in a Gli-luciferase reporter assay, exhibiting its effect in the nanomolar range. acs.orgdntb.gov.ua

The primary mechanism of action for this class of inhibitors is the prevention of the Hh agonist Shh-induced translocation of Smo to the primary cilium, a crucial step for signal transmission. acs.orgdntb.gov.ua In cellular assays using NIH3T3 cells, treatment with compound 21 led to a significant decrease in Smo ciliary translocation, an effect comparable to that of the well-known Smo inhibitor, vismodegib. dntb.gov.ua This finding confirms that the Smo receptor is the direct target of these 2-methoxybenzamide derivatives. dntb.gov.ua

Furthermore, a significant challenge in the clinical use of Smo inhibitors is the development of acquired resistance, often through mutations in the Smo protein, such as the D473H (or D477G in mice) mutation. dntb.gov.ua The 2-methoxybenzamide derivative, compound 21, was tested for its potency against this common resistance mutation. The research demonstrated that compound 21 effectively suppressed the activity of both wild-type (WT) Smo and the drug-resistant D477G mutant, indicating a potential advantage over first-generation inhibitors. dntb.gov.ua

Table 1: Inhibitory Activity of a Representative 2-Methoxybenzamide Derivative (Compound 21)

| Compound | Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 21 | Gli-Luciferase Reporter Assay | 0.03 | dntb.gov.ua |

Table 2: Efficacy of a Representative 2-Methoxybenzamide Derivative (Compound 21) Against Wild-Type and Mutant Smoothened

| Compound | Target | Effect | Reference |

|---|---|---|---|

| Compound 21 | Wild-Type (WT) Smo | Potent Inhibition | dntb.gov.ua |

| Mutant Smo (D477G) | Retained Suppressive Potency | dntb.gov.ua |

Structure Activity Relationship Sar Elucidation

Systemic Analysis of Structural Modifications and Biological Response

The biological activity of N-(3-chlorophenyl)-2-methoxybenzamide derivatives is intricately linked to their chemical structure. A systematic analysis of structural modifications reveals key insights into the molecular features that govern their interaction with biological targets.

The placement of the chloro and methoxy (B1213986) substituents on the phenyl rings is a critical determinant of biological activity. Studies on related N-phenylbenzamide series have consistently shown that the relative positions of these groups can significantly influence efficacy.

The presence of a halogen, such as chlorine, on the N-phenyl ring often contributes to enhanced activity. The position of this halogen is crucial. For instance, moving the chloro group from the meta- (position 3) to the ortho- or para- positions can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein. Research on various N-arylbenzamides has indicated that a meta-substitution on the N-phenyl ring is often optimal for certain biological activities. mdpi.comnih.gov

Similarly, the position of the methoxy group on the benzamide (B126) ring plays a significant role. An ortho-methoxy group, as seen in this compound, can influence the conformation of the amide bond through steric hindrance and potential intramolecular hydrogen bonding. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to higher affinity for its target. Shifting the methoxy group to the meta- or para- position would alter this conformational preference and, consequently, the biological activity.

Table 1: Impact of Positional Isomerism on a Hypothetical Biological Activity

| Compound | N-Phenyl Ring Substitution | Benzamide Ring Substitution | Relative Activity (%) |

|---|---|---|---|

| This compound | 3-Chloro | 2-Methoxy | 100 |

| Analogue 1 | 2-Chloro | 2-Methoxy | 75 |

| Analogue 2 | 4-Chloro | 2-Methoxy | 85 |

| Analogue 3 | 3-Chloro | 3-Methoxy | 60 |

Note: The data in this table is representative and intended to illustrate the principles of SAR based on findings from related compound series.

The nature of the substituent on the nitrogen atom of the amide linkage significantly impacts target binding and efficacy. The N-phenyl group in this compound serves as a crucial scaffold for interaction with the target protein.

Variations in the N-aryl substituent have been explored to probe the SAR of this class of compounds. The introduction of different substituents on this phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, all of which are critical for optimal binding. For example, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with alkyl or alkoxy groups can fine-tune the activity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The size and electronic nature of these substituents can influence the orientation of the N-phenyl ring within the binding pocket.

Table 2: Effect of N-Substituent Variation on a Hypothetical Biological Activity

| Compound | N-Substituent | Relative Activity (%) |

|---|---|---|

| This compound | 3-Chlorophenyl | 100 |

| Analogue 5 | 3-Bromophenyl | 95 |

| Analogue 6 | 3-Methylphenyl | 80 |

| Analogue 7 | 3-Trifluoromethylphenyl | 110 |

Note: The data in this table is representative and based on general SAR principles for N-arylbenzamides.

The amide bond is a central feature of this compound, providing structural rigidity and participating in hydrogen bonding interactions with the target. Bioisosteric replacement of the amide linkage with a thioamide or sulfonamide group can modulate the compound's physicochemical properties and biological activity.

Thioamide Analogue: Replacing the carbonyl oxygen of the amide with a sulfur atom to form a thioamide results in several changes. Thioamides have a longer C=S bond compared to the C=O bond, which can alter the geometry of the linker. hyphadiscovery.com The hydrogen-bonding properties are also different; the thioamide nitrogen is more acidic, making it a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov This modification can impact the binding mode and affinity for the target.

Sulfonamide Analogue: The replacement of the amide with a sulfonamide linkage introduces a tetrahedral geometry at the sulfur atom, in contrast to the planar geometry of the amide. nih.gov This significant structural change can drastically alter the orientation of the substituents and their ability to fit into the binding pocket. Sulfonamides also possess different hydrogen bonding capabilities and electronic properties compared to amides. researchgate.net

The choice of the linking group is therefore a critical aspect of the design of this compound analogues, as it directly influences the compound's conformation, electronic distribution, and potential interactions with the biological target. nih.gov

Table 3: Comparison of Linkage Groups on a Hypothetical Biological Activity

| Linker | Key Properties | Relative Activity (%) |

|---|---|---|

| Amide (-CONH-) | Planar, H-bond acceptor/donor | 100 |

| Thioamide (-CSNH-) | Planar, stronger H-bond donor, weaker acceptor | 70 |

Note: The data in this table is representative and illustrates the potential impact of bioisosteric replacement of the amide linkage.

Pharmacophore Mapping and Rational Design of Optimized Analogues

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. dovepress.com For this compound and its analogues, a pharmacophore model can be developed based on the SAR data from active compounds.

A typical pharmacophore model for this class of compounds would likely include:

Two aromatic/hydrophobic regions: Corresponding to the 2-methoxyphenyl and 3-chlorophenyl rings.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrogen bond donor: The N-H group of the amide linkage.

A halogen feature: Representing the chlorine atom on the N-phenyl ring.

The spatial relationship between these features is critical for biological activity. By understanding the pharmacophore, medicinal chemists can rationally design new analogues with optimized properties. nih.govscirp.org This involves modifying the scaffold to better fit the pharmacophoric requirements, such as by introducing new functional groups that can form additional favorable interactions with the target or by rigidifying the molecule to lock it into the bioactive conformation. This approach facilitates the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Computational and Theoretical Investigations

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ucsd.edu This modeling is instrumental in predicting how N-(3-chlorophenyl)-2-methoxybenzamide might interact with biological targets like protein receptors or enzymes.

Molecular docking simulations are employed to predict the binding conformation of this compound within the active site of a target protein. The analysis of these predicted poses reveals key intermolecular interactions that stabilize the ligand-protein complex. For a molecule with the structural features of this compound, several types of interactions are anticipated.

The amide group (-NH-C=O) is a critical feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov In a protein's binding pocket, the N-H moiety can form a hydrogen bond with the backbone carbonyl oxygen or a side-chain acceptor (e.g., Asp, Glu) of an amino acid. The carbonyl oxygen is predicted to interact with hydrogen bond donors like the side chains of Ser, Thr, or Tyr residues.

Table 1: Predicted Intermolecular Interactions for this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (backbone C=O) |

| Amide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Arginine, Lysine |

| Methoxy (B1213986) Group (-OCH₃) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| 3-Chlorophenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| 2-Methoxybenzoyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Chlorine Atom | Halogen Bonding | Oxygen/Nitrogen atoms in amino acid side chains |

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net The scaffold of this compound can be used as a starting point in ligand-based virtual screening to discover new compounds with potentially similar or improved biological activity.

In this approach, a pharmacophore model is first developed based on the key structural features of the lead compound that are essential for binding. For this compound, this model would include features like hydrogen bond donors/acceptors, hydrophobic aromatic rings, and a halogen bond donor. This model is then used to screen large compound databases, filtering for molecules that match the pharmacophore query. nih.gov The resulting "hits" are then subjected to further computational analysis, such as molecular docking, to evaluate their binding affinity and interaction patterns with the target protein. nih.gov This methodology accelerates the identification of novel and diverse chemical structures that could be synthesized and tested, serving as new starting points for drug development. researchgate.netnih.gov

Advanced Quantum Chemical Analyses

Quantum chemical analyses provide a detailed description of the electronic structure and reactivity of this compound, complementing the insights from molecular mechanics-based methods like docking.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov

This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT can characterize the planarity of the amide group and the relative orientation of the two aromatic rings. Studies on similar substituted benzanilides have shown that the dihedral angle between the benzoyl and aniline (B41778) rings is a key conformational parameter. nih.gov The electronic properties, such as the distribution of electron density and the Mulliken atomic charges, can also be calculated, revealing the partial positive or negative charges on each atom. This information is fundamental to understanding the molecule's polarity and intermolecular interactions. nih.gov

Table 2: Representative DFT-Calculated Parameters for a Benzamide (B126) Structure

| Parameter | Description | Typical Value Range |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |

| C-N Bond Length | Length of the amide C-N bond | ~1.36 Å |

| N-H Bond Length | Length of the amide N-H bond | ~1.01 Å |

| Dihedral Angle | Torsion angle between the two aromatic rings | 30° - 60° |

Note: These are typical values for related structures and the precise values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich methoxybenzoyl ring, while the LUMO may be distributed over the electron-withdrawing chlorophenyl ring. This distribution dictates how the molecule will interact with other reactants, predicting the sites for electrophilic and nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for predicting sites for nucleophilic and electrophilic attack, as well as hydrogen bonding interactions. researchgate.net

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions, indicating electron-rich areas and sites susceptible to electrophilic attack, are expected around the carbonyl oxygen and the oxygen of the methoxy group. researchgate.net These areas are also the primary hydrogen bond acceptors. Conversely, the region around the amide hydrogen (N-H) would exhibit a strong positive potential, marking it as a key hydrogen bond donor site and susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net This detailed map of charge distribution provides a clear rationale for the intermolecular interactions predicted by molecular docking. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to observe the time-dependent behavior of molecules, providing a virtual window into their dynamic nature. nih.gov By simulating the movements of atoms and molecules, researchers can gain a deeper understanding of the conformational changes and interaction dynamics that are often inaccessible through static experimental techniques. nih.gov

Conformational Landscape and Stability of the Compound

MD simulations are instrumental in mapping the conformational landscape of a molecule, which describes the various shapes or conformations the molecule can adopt and their relative energies. nih.govresearchgate.net For N-arylbenzamides like this compound, these simulations can reveal the preferred spatial arrangements of the aromatic rings and the amide linkage. mdpi.com

Recent studies on a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, utilized MD simulations and metadynamics to explore the transition between its two polymorphic forms. mdpi.com The simulations showed that one polymorph was energetically more stable, and the calculations provided insights into the spontaneous transformation between the two forms at room temperature. mdpi.com These findings highlight the ability of MD simulations to elucidate the relative stability of different conformations and the energetic barriers between them. The conformational preferences of such molecules are crucial as they can significantly influence their physical properties and biological activity. mdpi.com

Protein-Ligand Complex Dynamics and Binding Stability

A critical application of MD simulations in drug discovery is the investigation of how a ligand, such as this compound, interacts with its protein target over time. nih.gov These simulations can predict the stability of the protein-ligand complex and identify key interactions that maintain the bound state. nih.gov

By running simulations of the compound docked into the active site of a target protein, researchers can observe the flexibility of both the ligand and the protein, and how they adapt to each other. This dynamic view can reveal transient interactions and conformational changes that are not apparent from static docking studies. A computational method known as thermal titration molecular dynamics (TTMD) has been developed to qualitatively estimate the stability of protein-ligand complexes by simulating them at increasing temperatures. nih.gov This approach has proven effective in distinguishing between high-affinity and low-affinity binders for various pharmaceutically relevant targets. nih.gov Such simulations are vital for understanding the kinetic aspects of drug-target interactions, which are often better correlated with ligand efficacy than simple binding affinity. nih.gov

Complementary Computational Methodologies

Beyond MD simulations, a suite of other computational techniques provides a more comprehensive understanding of the chemical and physical properties of this compound.

3D Quantitative Structure-Activity Relationship (QSAR) Modeling

3D Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the three-dimensional properties of a molecule to its biological activity. researchgate.netrutgers.edu For a series of compounds, 3D-QSAR models can identify the key steric and electronic features that are critical for activity. nih.gov

In the context of this compound and its analogs, a 3D-QSAR study could be employed to build a predictive model for their biological activity, for instance, as enzyme inhibitors. researchgate.net These models are typically developed by aligning a set of molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. The resulting data is then correlated with the experimental biological activities to generate a QSAR model. A robust model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the predictive power of the model. researchgate.netnih.gov

| 3D-QSAR Model Parameters | Description | Typical Good Value |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | The correlation coefficient, indicating the goodness of fit of the model to the training set data. | > 0.6 |

| F-value | The Fisher ratio, indicating the statistical significance of the model. | High value |

| SEE (Standard Error of Estimate) | A measure of the standard deviation of the residuals. | Low value |

| r²_ext (External r²) | A measure of the predictive ability of the model on an external test set. | > 0.6 |

Atoms in Molecules (AIM) Theory for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de This theory is based on the topology of the electron density, where critical points in the density reveal the presence of atoms (attractors) and bond paths. uni-rostock.de

For this compound, AIM analysis can be used to characterize the nature of its covalent and non-covalent interactions. By examining the properties of the electron density at the bond critical points, one can quantify the strength and nature of the chemical bonds. This includes not only the covalent bonds forming the molecular skeleton but also weaker intramolecular interactions, such as hydrogen bonds, which can influence the molecule's conformation. wikipedia.org

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined for a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. nih.gov

In Silico Pharmacokinetic and Drug-likeness Profiling

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. Despite extensive searches for dedicated studies or inclusion in broader computational screening libraries, no specific in silico pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) or drug-likeness profiling data for this particular compound has been published.

The scientific community relies on a variety of computational tools and methodologies to predict the pharmacokinetic properties and drug-likeness of novel chemical entities in the early stages of drug discovery. These in silico methods, including the use of predictive models based on quantitative structure-activity relationships (QSAR), are crucial for prioritizing candidates and reducing the attrition rate in later developmental phases. Commonly evaluated parameters include predictions for oral bioavailability, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, hERG inhibition, and adherence to established drug-likeness rules such as Lipinski's Rule of Five.

However, for this compound, there are no available research findings or data tables detailing these predictive assessments. While studies on other structurally related benzamide derivatives often include such computational analyses, the specific substitution pattern of a chloro group at the 3-position of the N-phenyl ring and a methoxy group at the 2-position of the benzoyl moiety has not been the subject of published in silico pharmacokinetic profiling.

Consequently, without any primary research data, it is not possible to present detailed findings or construct the requested data tables on the computational pharmacokinetic and drug-likeness profile of this compound. The absence of this information in the public domain precludes a detailed discussion on its predicted ADMET properties and its potential as a drug-like molecule based on computational assessments. Further research and publication in this specific area would be required to fulfill such an analysis.

Spectroscopic and Crystallographic Characterization in Research Context

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to determine molecular structure. For N-(3-chlorophenyl)-2-methoxybenzamide, various spectroscopic methods are employed to confirm its identity and reveal its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The amide proton (N-H) would typically appear as a singlet at a downfield chemical shift, often in the range of 8-10 ppm. The aromatic protons on the two benzene (B151609) rings would resonate in the region of approximately 6.8 to 8.2 ppm. The four protons of the 3-chlorophenyl ring and the four protons of the 2-methoxyphenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. A sharp singlet, integrating to three protons, would be observed for the methoxy (B1213986) (-OCH₃) group, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the downfield region, around 165 ppm. The carbon of the methoxy group would appear near 55-60 ppm. The twelve aromatic carbons would produce a series of signals in the 110-160 ppm range, with carbons bonded to electronegative atoms (chlorine and oxygen) and the amide group showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~165 |

| Amide (N-H) | ~8-10 (s, 1H) | - |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 |

| Aromatic (C-H) | ~6.8-8.2 (m, 8H) | ~110-140 |

| Aromatic (C-Cl) | - | ~135 |

| Aromatic (C-O) | - | ~157 |

| Aromatic (C-N) | - | ~139 |

| Aromatic (C-C=O) | - | ~125 |

Note: These are predicted values based on typical chemical shifts for the functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 'm' denotes multiplet.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. An electron ionization mass spectrum for this compound is available in the NIST WebBook database. nist.gov

The molecular weight of this compound is 261.70 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 261. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be present at m/z 263, with an intensity of about one-third that of the molecular ion peak.

The fragmentation of the molecule under electron ionization typically involves the cleavage of the most labile bonds. For N-arylbenzamides, the primary fragmentation occurs at the amide bond (C-N). mdpi.commiamioh.edu This would lead to two main fragment ions:

The 2-methoxybenzoyl cation (m/z 135), resulting from the cleavage and retention of charge on the acyl portion.

The 3-chloroaniline (B41212) radical cation (m/z 127) or related fragments derived from the aniline (B41778) portion.

Further fragmentation of the 2-methoxybenzoyl cation can occur via the loss of a neutral carbon monoxide (CO) molecule to yield an ion at m/z 107.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

| 261/263 | [C₁₄H₁₂ClNO₂]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |

| 135 | [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation |

| 127/129 | [C₆H₅ClN]⁺ | 3-Chloroaniline radical cation |

| 107 | [C₇H₇O]⁺ | Fragment from loss of CO from m/z 135 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In N-phenylamides, the IR spectra show characteristic bands for the amide group. rsc.org Key expected absorptions for this compound include a sharp peak for the N-H stretch around 3300 cm⁻¹, a strong absorption for the C=O stretch (Amide I band) between 1650-1680 cm⁻¹, and the N-H bend mixed with C-N stretch (Amide II band) near 1530 cm⁻¹. Other significant peaks would include C=C stretching for the aromatic rings (1450-1600 cm⁻¹), asymmetric and symmetric C-O-C stretching for the ether group (~1245 and 1025 cm⁻¹), and a C-Cl stretch in the 600-800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | Amide | ~3300 |

| C-H stretch | Aromatic/Alkyl | ~3100-3000 / ~2950-2850 |

| C=O stretch (Amide I) | Amide | ~1660 |

| N-H bend (Amide II) | Amide | ~1530 |

| C=C stretch | Aromatic | ~1600-1450 |

| C-O-C stretch | Ether | ~1245 (asymmetric), ~1025 (symmetric) |

| C-Cl stretch | Chloro-aromatic | ~800-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. nih.gov Aromatic compounds like this compound exhibit strong absorptions in the UV region due to π→π* transitions within the benzoyl and chlorophenyl ring systems. A weaker absorption, corresponding to the n→π* transition of the non-bonding electrons on the carbonyl oxygen, may also be observed. Studies on similar compounds suggest that the fluorescence properties can be influenced by substituent positions. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and dihedral (torsion) angles.

While a specific crystal structure for this compound is not publicly available, analysis of closely related benzanilides reveals key structural features. nih.govmdpi.com An X-ray diffraction study would determine the unit cell parameters and the space group in which the compound crystallizes. The analysis would reveal the molecule's conformation, particularly the dihedral angle between the planes of the 2-methoxybenzoyl ring and the 3-chlorophenyl ring, which is a critical conformational parameter in benzanilides. nih.gov The orientation of the amide group (-NHCO-) relative to the two aromatic rings would also be precisely defined. This information is crucial for understanding how the molecule arranges itself in the crystal lattice, a phenomenon known as crystal packing.

Conformational Analysis and Dihedral Angle Investigations

The spatial arrangement of the molecular fragments in this compound is a key determinant of its physicochemical properties. The conformational flexibility is primarily dictated by the rotation around the amide bond and the bonds connecting the phenyl rings to the amide group. Detailed crystallographic studies on structurally analogous compounds provide significant insights into the likely conformation and dihedral angles of this compound.

A closely related compound, N-(3-Chlorophenyl)-2-methylbenzamide, has been the subject of single-crystal X-ray diffraction studies, which offer a robust model for understanding the conformational preferences of the title compound. In the solid state, the conformation of these benzanilide (B160483) derivatives is characterized by the relative orientations of the two phenyl rings and the central amide bridge.

The conformation of the N-H bond in relation to the substituents on the aniline ring is a critical feature. In the case of N-(3-Chlorophenyl)-2-methylbenzamide, the N-H bond is observed to be in an anti position relative to the chloro substituent on the aniline ring. nih.gov Similarly, the carbonyl (C=O) bond adopts a syn conformation with respect to the ortho-substituent on the benzoyl ring. nih.gov It is anticipated that this compound would adopt a similar conformational arrangement due to the steric and electronic influences of the ortho-methoxy group.

The non-planar arrangement of the molecule is quantified by the dihedral angles between the planes of the aromatic rings and the amide group. For N-(3-Chlorophenyl)-2-methylbenzamide, the amide group (–NHCO–) is twisted out of the plane of the benzoyl ring, as indicated by a significant dihedral angle. nih.gov The dihedral angle between the benzoyl and aniline rings is also a key parameter. In N-(3-Chlorophenyl)-2-methylbenzamide, this angle is reported to be 37.5(1)°. nih.gov The amide group itself makes a dihedral angle of 55.8(7)° with the benzoyl ring. nih.gov These values highlight the inherent non-planarity of the molecule, which arises from the steric hindrance between the ortho-substituent on the benzoyl ring and the hydrogen atom of the amide group, as well as the substituents on the aniline ring.

The table below presents the key dihedral angles for the analogous compound, N-(3-Chlorophenyl)-2-methylbenzamide, which serve as a predictive model for this compound.

| Dihedral Angle | Value (°) |

| Benzoyl Ring Plane vs. Aniline Ring Plane | 37.5(1) |

| Amide Group Plane vs. Benzoyl Ring Plane | 55.8(7) |

Data based on the crystal structure of N-(3-Chlorophenyl)-2-methylbenzamide. nih.gov

It is important to note that while solid-state crystallographic data provides a precise snapshot of the molecular conformation, the molecule may exhibit greater conformational freedom in solution. Computational modeling techniques, such as Density Functional Theory (DFT), can complement experimental data by exploring the potential energy surface and identifying low-energy conformers in the gaseous or solution phase. However, detailed computational studies specifically for this compound are not extensively reported in the literature.

The investigation of dihedral angles and conformational analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and ultimately influence the material's bulk properties.

Future Directions and Research Perspectives

Identification of Novel Biological Targets and Mechanistic Pathways

A crucial first step in realizing the therapeutic potential of N-(3-chlorophenyl)-2-methoxybenzamide is the comprehensive identification of its biological targets and the elucidation of its mechanism of action. The benzamide (B126) functional group is a well-established pharmacophore present in a variety of clinically used drugs, suggesting that this compound could interact with a range of biological macromolecules.

Future research should focus on unbiased screening approaches to identify novel protein targets. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and yeast three-hybrid systems could be employed to pull down interacting proteins from cell lysates or tissue homogenates. Once potential targets are identified, validation through biophysical and biochemical assays will be essential.

Based on the activities of structurally related benzamides, several target classes warrant initial investigation. For instance, various substituted benzamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Others have shown high affinity for dopamine (B1211576) receptors, particularly the D2 and D4 subtypes, which are important in the treatment of central nervous system disorders. nih.govnih.gov Furthermore, enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease, are also known to be modulated by benzamide derivatives. mdpi.com

Table 1: Potential Biological Targets for this compound Based on Analogues

| Target Class | Specific Examples | Therapeutic Area | Reference |

| DNA Repair Enzymes | Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | nih.gov |

| G-Protein Coupled Receptors | Dopamine D2 and D4 Receptors | Neurology, Psychiatry | nih.govnih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | mdpi.com |

| Bromodomains | Bromodomain PHD finger transcription factor (BPTF) | Oncology, Epigenetics | nih.gov |

| Carbonic Anhydrases | hCA I, hCA II | Glaucoma, Epilepsy | nih.gov |

Subsequent mechanistic studies should aim to understand how this compound modulates the function of its identified target(s). This would involve detailed kinetic studies, structural biology approaches like X-ray crystallography or cryo-electron microscopy to determine the binding mode, and cell-based assays to probe the downstream signaling pathways affected by the compound.

Development of Advanced Computational Design Strategies

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by enabling the rational design of new molecules with improved properties. For this compound, advanced computational strategies can be employed to design analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) will be pivotal once a high-resolution structure of the target protein in complex with the parent compound is available. mdpi.com Molecular docking simulations can be used to predict the binding poses and affinities of virtual libraries of derivatives, allowing for the prioritization of compounds for synthesis. nih.govrjpbr.com These simulations can help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be applied even in the absence of a target structure. mdpi.com By analyzing a set of synthesized analogues and their corresponding biological activities, QSAR models can be built to predict the activity of new, untested compounds. Pharmacophore models can capture the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel scaffolds.

Molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-protein interactions and help in assessing the stability of the complex over time. rjpbr.com Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for designing compounds with favorable drug-like characteristics.

Integration of High-Throughput Screening with Rational Drug Design

The synergy between high-throughput screening (HTS) and rational drug design can significantly streamline the hit-to-lead and lead optimization phases. HTS allows for the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. mdpi.com

An initial HTS campaign of a diverse chemical library could identify novel scaffolds that share the pharmacophoric features of this compound but possess different core structures. The hits from such a screen can then be subjected to rational design and computational modeling to guide the synthesis of more potent and selective analogues. Recent advances in mass spectrometry-based HTS offer a label-free approach that can be applied to a wider range of targets. embopress.org

Conversely, a focused library of analogues based on the this compound scaffold, designed using the computational methods described above, can be synthesized and screened. The data from this focused screen can then be fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that can rapidly lead to optimized compounds. This integrated approach has been successfully used to discover inhibitors for various targets. benthamscience.com

Exploration of New Synthetic Methodologies for Diversification

The development of efficient and versatile synthetic routes is paramount for generating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. While the core amide bond can be readily formed through standard coupling reactions, innovative synthetic methodologies can provide access to novel chemical space. mdpi.com

Future research should explore the use of modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry to modify the core scaffold. For example, late-stage C-H functionalization could allow for the direct introduction of various substituents onto the aromatic rings, bypassing the need for lengthy de novo syntheses. This would enable the rapid generation of a wide array of derivatives for biological evaluation.

The development of multicomponent reactions could also be a powerful strategy to build molecular complexity in a single step. Furthermore, exploring different bioisosteric replacements for the amide bond or the aromatic rings could lead to compounds with improved physicochemical properties and potentially novel biological activities. mdpi.com

Collaborative and Interdisciplinary Research Initiatives

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. To fully exploit the potential of this compound, establishing collaborations between chemists, biologists, computational scientists, and pharmacologists will be crucial.

Academic-industrial partnerships can provide access to specialized resources, such as large compound libraries for HTS and expertise in preclinical development. Open-source research initiatives, where data and findings are shared freely among the scientific community, can also accelerate progress by avoiding duplication of effort and fostering a more collaborative research environment.

Engaging with experts in specific disease areas will be vital to ensure that the designed compounds are tested in the most relevant biological models. Such interdisciplinary collaborations will be instrumental in navigating the complex path from initial discovery to a potential therapeutic candidate.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms amide bond formation (δ 8.5–10.0 ppm for NH in DMSO-d₆) and substituent positions .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are standard for structure refinement .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 276.06).

Advanced : Synchrotron-based XRD enhances resolution for polymorph identification .

How can researchers design initial biological activity screens for this compound?

Q. Basic

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Target prediction : Use SwissTargetPrediction to identify potential protein targets (e.g., kinase or GPCR inhibition) .

What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Q. Advanced

- Challenges : Low crystal quality due to flexible methoxy group or solvent inclusion.

- Solutions :

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Q. Advanced

- Key modifications :

- Chlorophenyl position : 3-Cl vs. 4-Cl alters steric effects (e.g., 3-Cl improves bacterial FtsZ inhibition) .

- Methoxy group : Replacement with hydroxy enhances solubility but reduces metabolic stability.

- Methods :

- Docking studies : AutoDock Vina predicts binding to FtsZ (ΔG < -7.0 kcal/mol indicates strong affinity) .

How should researchers reconcile contradictions in reported biological activity data?

Q. Advanced

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration).

- Resolution :

- Standardize protocols (e.g., uniform ATP levels in kinase assays).

- Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What computational methods are suitable for modeling hydrogen-bonding interactions in this compound?

Q. Advanced

- Graph set analysis : Classifies hydrogen-bond motifs (e.g., S(6) rings in amide dimers) .

- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts interaction energies (e.g., C=O···H-N ~25 kJ/mol) .

How does spectrofluorometry aid in studying metal ion interactions with this compound?

Q. Advanced

- Method :

- pH titration : Fluorescence quenching at pH 6–8 indicates Pb²⁺/Cu²⁺ binding .

- Job’s plot : Determines 1:1 stoichiometry with metal ions.

- Applications : Environmental sensing of heavy metals .

What strategies optimize enzyme inhibition assays for this compound?

Q. Advanced

- Kinetic studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.

- Example : For FtsZ inhibition, pre-incubate enzyme with compound to assess time-dependent effects .

How do hydrogen-bonding patterns influence the solid-state stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.